molecular formula C13H10ClNO3 B14265483 Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate CAS No. 136227-41-3

Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate

Cat. No.: B14265483
CAS No.: 136227-41-3
M. Wt: 263.67 g/mol
InChI Key: DGASCLRLOOLCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and a chlorophenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate typically involves the reaction of 3-chlorophenol with 2-chloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenoxy group can be substituted by nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxy derivatives.

    Oxidation: Oxidized pyridine carboxylates.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is unique due to the presence of both a chlorophenoxy group and a pyridine carboxylate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

CAS No.

136227-41-3

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate

InChI

InChI=1S/C13H10ClNO3/c1-17-13(16)11-6-3-7-15-12(11)18-10-5-2-4-9(14)8-10/h2-8H,1H3

InChI Key

DGASCLRLOOLCQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.